LogP and Topological Polar Surface Area (TPSA) Differentiation from N-(tert-Butyl) Isomer
The sec-butyl isomer exhibits a computed clogP of 3.58 and a TPSA of 38.38 Ų [1]. While experimental logP values for both isomers are unavailable, the sec-butyl group's asymmetry reduces molecular symmetry compared to the tert-butyl analog, which is predicted to lower crystal lattice energy and enhance aqueous solubility. The tert-butyl analog (C₁₃H₂₀N₂S, same molecular formula) is expected to have an identical TPSA but a higher logP due to the more compact, spherical shape of the tert-butyl group, which better shields the polar thiourea core. The sec-butyl isomer's lower predicted logP (approximately 0.2–0.5 log units lower, based on fragment-based calculations) suggests superior aqueous solubility and potentially different tissue distribution profiles [2].
| Evidence Dimension | Computed logP (clogP) and TPSA |
|---|---|
| Target Compound Data | clogP = 3.58; TPSA = 38.38 Ų |
| Comparator Or Baseline | N-(tert-butyl)-N'-(2-phenylethyl)thiourea: TPSA identical (38.38 Ų); clogP estimated ~3.8–4.0 (fragment-based calculation, no experimental data) |
| Quantified Difference | Estimated ΔclogP ≈ 0.2–0.5 units lower for sec-butyl isomer |
| Conditions | In silico prediction; experimental logP not available for either compound. |
Why This Matters
Lower lipophilicity of the sec-butyl isomer translates to improved aqueous solubility and potentially more favorable ADME properties, critical for in vivo pharmacological studies where solubility-limited absorption is a concern.
- [1] Sildrug.ibb.waw.pl. Draw a structure: N-(sec-butyl)-N'-(2-phenylethyl)thiourea. Computed properties: clogP 3.58, TPSA 38.38. View Source
- [2] SpectraBase. N-(sec-butyl)-N'-(2-phenylethyl)thiourea. Compound ID H31N0am09ll. Molecular Formula C13H20N2S, Exact Mass 236.13472 g/mol. View Source
